

A Comparative Analysis of Growth Characteristics: ECACC vs. ATCC Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers and professionals in drug development, the selection of a reliable and consistent cell line is a critical first step. The American Type Culture Collection (ATCC) and the European Collection of Authenticated Cell Cultures (ECACC) are two of the most reputable biorepositories worldwide, providing authenticated and quality-controlled cell lines. While both institutions uphold rigorous standards, inherent biological variability and differences in banking and quality control histories can lead to subtle variations in the growth characteristics of the same cell line obtained from these different sources.

This guide provides an objective comparison of the growth characteristics of cell lines from ECACC and ATCC, drawing upon available experimental data. It is important to note that publicly available, direct comparative studies are limited. Therefore, this guide will present a detailed case study of Madin-Darby Canine Kidney (MDCK) cells and discuss the broader implications of potential divergence between cell lines from different repositories. The overarching conclusion is the critical need for in-house validation of cell line performance, regardless of the source.

Core Principles of Cell Line Quality Control at ECACC and ATCC

Both ECACC and ATCC are committed to providing high-quality, authenticated cell lines to the scientific community. Their quality control measures are designed to ensure the identity, purity, and viability of their cell cultures.

ECACC supplies authenticated and quality-controlled cell lines, nucleic acids, and induced Pluripotent Stem Cells (iPSCs).[1][2] All cell lines undergo comprehensive quality control and authentication, including testing for mycoplasma, bacteria, and fungi.[3][4] They verify the species of origin and authenticate human cell lines using Short Tandem Repeat (STR) profiling.[3]

ATCC also provides a vast collection of authenticated human and animal cell lines.[5] Their quality control includes ensuring cell viability and purity. They provide detailed information on the growth medium, subculturing protocols, and expected growth characteristics for each cell line.[6]

Case Study: Growth Characteristics of MDCK Cells

A study comparing the growth of MDCK parental cells from ATCC and ECACC during adaptation to serum-free suspension culture provides valuable insights into potential performance differences. The study evaluated the cumulative cell number following both direct and stepwise adaptation to different serum-free media.

Quantitative Data Summary

Cell Line Source	Adaptation Strategy	Medium	Peak Cumulative Cell Number (approx.)
ATCC	Direct Transfer	AEM	$\sim 1.5 \times 10^7$
ATCC	Direct Transfer	SFM4BHK21	$\sim 1.0 \times 10^7$
ATCC	Stepwise Transfer	AEM	$\sim 2.5 \times 10^7$
ATCC	Stepwise Transfer	SFM4BHK21	$\sim 1.5 \times 10^7$
ECACC	Direct Transfer	SFM4BHK21	$\sim 3.5 \times 10^7$
ECACC	Stepwise Transfer	SFM4BHK21	$\sim 4.5 \times 10^7$

Data extracted from growth curves presented in a study by Rodrigues et al. (2018).[7]

Experimental Protocol: Adaptation of MDCK Cells to Suspension Culture

The following is a generalized protocol based on the methodologies described for evaluating the growth of MDCK cells from ATCC and ECACC.^[7]

Objective: To adapt adherent MDCK cells to a serum-free suspension culture.

Materials:

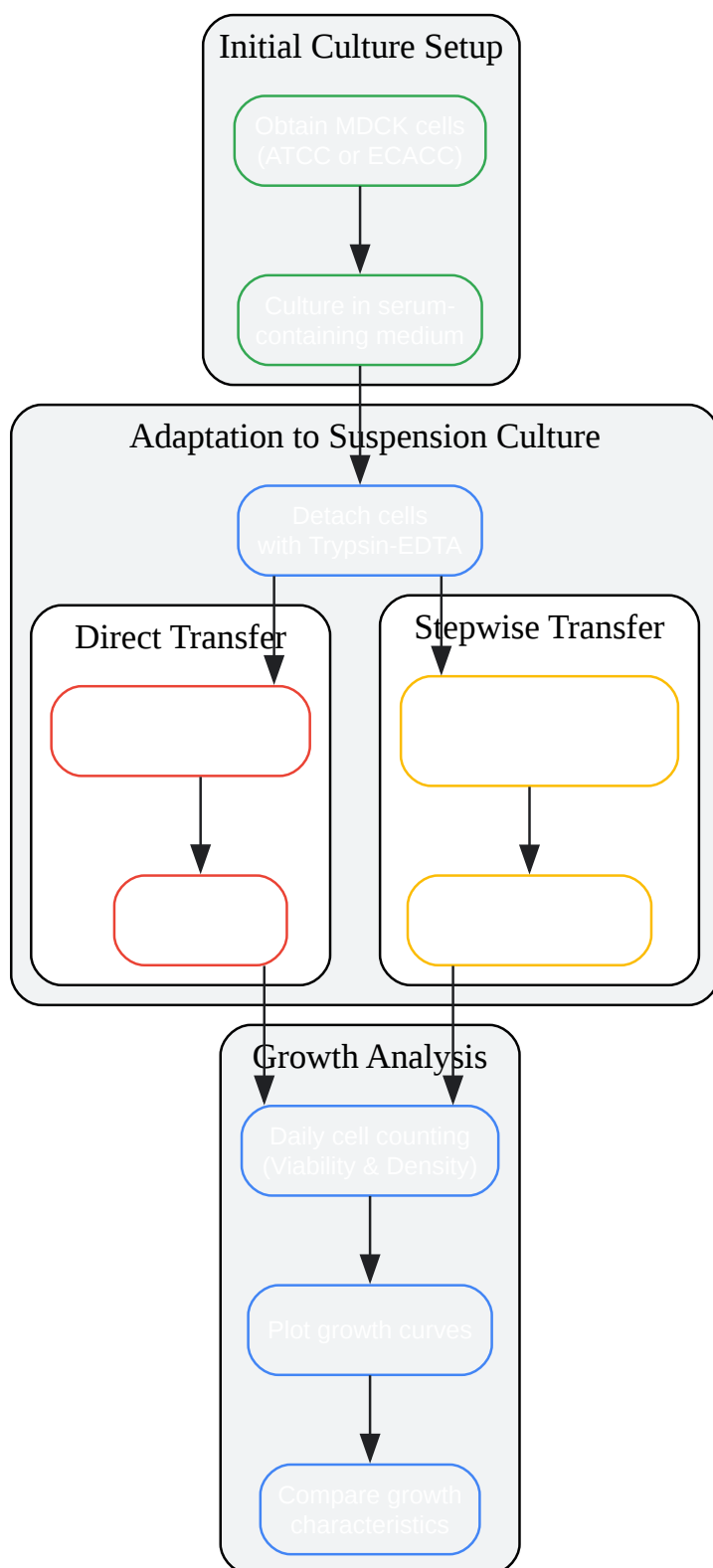
- MDCK cells from ATCC or ECACC
- Basal medium (e.g., Adenovirus Expression Medium - AEM or SFM4BHK21)
- Serum-containing medium (for initial culture)
- Trypsin-EDTA
- Spinner flasks or shaker flasks
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution

Methodology:

- Initial Culture: Culture the adherent MDCK cells in their recommended serum-containing medium until they reach approximately 80-90% confluency.
- Cell Detachment: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a serum-containing medium.
- Cell Seeding for Adaptation:
 - Direct Transfer: Centrifuge the detached cells and resuspend the pellet directly in the serum-free medium (AEM or SFM4BHK21) at a seeding density of 3×10^5 cells/mL in a

shaker or spinner flask.

- Stepwise Transfer:
 - Initiate the adaptation in a static monolayer culture by replacing a percentage of the serum-containing medium with the serum-free medium (e.g., 25% serum-free medium).
 - At each subculture, increase the percentage of the serum-free medium (e.g., to 50%, 75%, and finally 100%).
 - Once the cells are adapted to the serum-free medium in a monolayer, transfer them to a suspension culture in a shaker or spinner flask at a seeding density of 3×10^5 cells/mL.
- Monitoring Cell Growth:
 - Take daily samples from the suspension culture.
 - Determine the viable cell density and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
 - Plot the cumulative cell number against time to generate a growth curve.



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Experimental workflow for comparing cell growth.

Broader Implications of Cell Line Divergence

While the MDCK case study provides a direct comparison, it is crucial to understand that divergence between the same cell line from different repositories can extend beyond growth rates. A study on the THP-1 cell line from ATCC and another biorepository (DSMZ) revealed significant molecular differences, including discordant HLA types and cytogenetic aberrations, despite having closely matched STR profiles. These molecular divergences led to functional differences in gene expression related to leukemia and adhesion properties.

This highlights that even with stringent authentication, genetic drift can occur over time in culture, leading to distinct subpopulations of the same cell line. Therefore, researchers should be aware that cell lines with the same name from different sources may not be functionally identical.

Conclusion and Recommendations

The choice between ECACC and ATCC for sourcing cell lines depends on various factors, including the specific cell line required, geographical location, and institutional preferences. Both are highly reputable sources that provide authenticated, high-quality cell lines.

However, the available evidence underscores the importance of not assuming interchangeability. The growth characteristics and even molecular profiles of the same cell line from different repositories can vary. Therefore, it is imperative for researchers to:

- **Perform in-house validation:** Upon receiving a new cell line, regardless of the source, it is crucial to perform in-house characterization of its growth characteristics, including doubling time and morphology.
- **Bank and passage consistently:** Establish a master and working cell bank system to minimize genetic drift and ensure consistency throughout a project.
- **Document thoroughly:** Maintain detailed records of the cell line source, passage number, and any observed changes in growth or morphology.

By adhering to these principles, researchers can ensure the reproducibility and reliability of their experimental results, contributing to the overall robustness of scientific findings.

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- To cite this document: BenchChem. [A Comparative Analysis of Growth Characteristics: ECACC vs. ATCC Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671031#comparing-growth-characteristics-of-ecacc-and-atcc-cell-lines]

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